2-(Bromomethyl)benzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

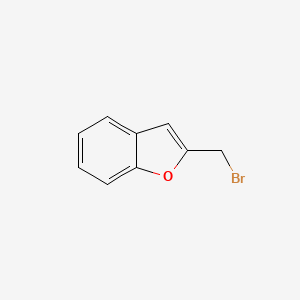

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJOJUQBOMFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489632 | |

| Record name | 2-(Bromomethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-27-1 | |

| Record name | 2-(Bromomethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)benzofuran: Properties, Synthesis, and Applications

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Among the various functionalized benzofurans, 2-(Bromomethyl)benzofuran stands out as a pivotal synthetic intermediate. Its high reactivity, attributed to the benzylic bromide, makes it an exceptionally versatile building block for introducing the benzofuran moiety into a wide array of molecular architectures.[4][5] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its core chemical properties, spectroscopic signature, reactivity, synthesis, and critical applications, offering field-proven insights into its utility in modern organic synthesis.

Molecular Profile and Physicochemical Characteristics

This compound is a bicyclic heteroaromatic compound. The fusion of a benzene ring with a furan ring at the 2- and 3-positions of the furan creates the benzofuran core, while the bromomethyl group at the 2-position imparts significant and specific reactivity.

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Properties

This table summarizes the key identifiers and computed properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(bromomethyl)-1-benzofuran, Benzofuran, 2-(bromomethyl)- | [6] |

| CAS Number | 41014-27-1 | [6] |

| Molecular Formula | C₉H₇BrO | [6][7] |

| Molecular Weight | 211.06 g/mol | [6][7][] |

| Appearance | White to off-white powder/crystals | [1] |

| XLogP3 | 2.9 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Polar Surface Area (PSA) | 13.14 Ų | [6] |

| Complexity | 138 | [6] |

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra can vary slightly based on solvent and instrument, the key proton (¹H) and carbon (¹³C) NMR signals are highly characteristic.

-

¹H NMR: The most diagnostic signal is the singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. Due to the electronegativity of the adjacent bromine atom and the aromatic system, this peak is expected to appear significantly downfield, typically in the range of δ 4.5-4.8 ppm . The furan proton at the 3-position will appear as a singlet around δ 6.7-6.9 ppm . The four protons of the benzene ring will present as a more complex multiplet pattern between δ 7.2-7.6 ppm .[1][9][10]

-

¹³C NMR: The carbon of the -CH₂Br group is expected in the range of δ 25-35 ppm . The aromatic and heterocyclic carbons will appear further downfield, typically between δ 105-155 ppm . The carbon at the 2-position, to which the bromomethyl group is attached, will be significantly deshielded.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The key feature is the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 210 and m/z 212 .

-

Key Fragmentation: A primary fragmentation pathway involves the loss of the bromine radical (Br•) to form a stable benzylic carbocation fragment at m/z 131 (C₉H₇O⁺). This fragment is often the base peak in the spectrum. Further fragmentation of the benzofuran ring system can also be observed.[11][12]

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | -CH₂Br Protons | δ 4.5 - 4.8 ppm (singlet, 2H) |

| Furan C3-H | δ 6.7 - 6.9 ppm (singlet, 1H) | |

| Aromatic Protons | δ 7.2 - 7.6 ppm (multiplet, 4H) | |

| MS (EI) | Molecular Ion Peaks | m/z 210 and 212 (approx. 1:1 ratio) |

| Major Fragment | m/z 131 ([M-Br]⁺) |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the high reactivity of its bromomethyl group. This group functions as a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution (S_N2) reactions. The bromine atom is an excellent leaving group, and the adjacent benzofuran ring stabilizes the transition state.

This reactivity allows for the straightforward introduction of the benzofuran scaffold onto a wide variety of molecules, including amines, alcohols, phenols, and thiols, to form new C-N, C-O, and C-S bonds.[4][5] This is the primary reason for its widespread use as a building block in the synthesis of complex pharmaceutical agents.

Caption: General S_N2 Reactivity of this compound.

While the bromomethyl group is the primary site of reactivity, the benzofuran ring itself can undergo electrophilic aromatic substitution.[13][14] However, such reactions typically require harsher conditions, and under the mild, basic, or neutral conditions used for S_N2 reactions, the bromomethyl site is overwhelmingly favored.

Recommended Synthetic Protocol

The most common and efficient method for preparing this compound is via the free-radical bromination of the commercially available starting material, 2-methylbenzofuran. The use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) is standard practice.

Step-by-Step Experimental Procedure

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzofuran (1.0 eq.).

-

Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) as the solvent. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a higher Rf spot indicates progress.

-

Workup: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a pad of Celite to remove the solids.

-

Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to yield the pure product.

Caption: Workflow for the Synthesis of this compound.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions. It is classified as a skin and eye irritant and may cause serious eye damage.[15][16]

Table 3: Hazard and Safety Information

| Category | Information |

| GHS Pictograms | Corrosion, Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

-

Handling: All manipulations should be performed inside a certified chemical fume hood.[16] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield, is mandatory.[17] Avoid inhalation of dust or vapors and prevent skin and eye contact.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][6]

-

Incompatibilities: Keep away from strong oxidizing agents, bases, and amines, as these can lead to vigorous and exothermic reactions.[16]

Key Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a cornerstone in the development of new therapeutics due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiarrhythmic properties.[1][3][9][18][19] this compound serves as an indispensable tool for medicinal chemists to incorporate this "privileged" structure into novel drug candidates.

The compound's utility lies in its ability to act as a covalent linker, attaching the benzofuran pharmacophore to other molecular fragments to explore structure-activity relationships (SAR). For example, it has been used in the synthesis of:

-

Anticancer Agents: Derivatives have been synthesized that show potent cytotoxic activity against various cancer cell lines.[3][9][18][20] The benzofuran moiety can interact with key biological targets, and its attachment to other pharmacophores can lead to synergistic effects.

-

Enzyme Inhibitors: The reactive handle allows for the targeting of nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes.

-

Receptor Ligands: By linking the benzofuran core to fragments that bind to specific receptors, novel agonists or antagonists can be developed.

Caption: Logical workflow from building block to biological evaluation.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined reactivity, characterized by the electrophilic bromomethyl group, provides a reliable and efficient method for incorporating the biologically significant benzofuran scaffold into complex molecules. A thorough understanding of its properties, handling requirements, and synthetic applications, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for novel therapeutics and functional materials.

References

- This compound. LookChem. [Link]

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- 2-(Bromomethyl)furan | C5H5BrO | CID 4603765.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

- This compound. MySkinRecipes. [Link]

- This compound. MySkinRecipes. [Link]

- 2-Bromomethyl-2,3-dihydrobenzofuran. NIST WebBook. [Link]

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

- Benzofuran synthesis. Organic Chemistry Portal. [Link]

- Reactivity of Benzofuran Derivatives.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

- NMR Spectra of Products. The Royal Society of Chemistry. [Link]

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Benzo[b]furan: Chemical Reactivity. YouTube. [Link]

- 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. [Link]

- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. [Link]

- Benzofuran, 2,3-dihydro-2-methyl-. NIST WebBook. [Link]

- Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. YouTube. [Link]

- Benzofuran, 2-methyl-. NIST WebBook. [Link]

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- Benzofuran derivatives as a novel class of mTOR signaling inhibitors.

- Exploring the potential therapeutic role of benzofuran derivatives in cancer tre

- Benzofuran | C8H6O | CID 9223.

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.

- Benzofuran, 2-ethenyl-. NIST WebBook. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound [myskinrecipes.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 41014-27-1 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. fishersci.ca [fishersci.ca]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of 2-(Bromomethyl)benzofuran: Mechanism, Protocol, and Optimization

Abstract

2-(Bromomethyl)benzofuran is a pivotal building block in medicinal chemistry and materials science, serving as a versatile intermediate for introducing the benzofuran moiety into more complex molecular architectures. This technical guide provides an in-depth analysis of its most common and efficient synthesis via the free-radical bromination of 2-methylbenzofuran. We will dissect the underlying Wohl-Ziegler reaction mechanism, present a validated, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important synthetic transformation.

Introduction: The Significance of this compound

Benzofuran derivatives are integral scaffolds found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The functionalized intermediate, this compound, is particularly valuable. Its reactive benzylic bromide handle allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the benzofuran core to diverse functional groups and molecular frameworks, a key strategy in the synthesis of novel drug candidates and organic materials.[4]

The most reliable and widely adopted method for synthesizing this compound is the selective benzylic bromination of the readily available precursor, 2-methylbenzofuran. This reaction is a classic example of a Wohl-Ziegler bromination.[5][6][7]

Core Mechanism: The Wohl-Ziegler Radical Bromination

The selective bromination at the benzylic position of 2-methylbenzofuran is achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator.[5][8][9] This method is preferred over using elemental bromine (Br₂) to minimize competitive and undesirable side reactions, such as electrophilic addition to the furan ring or aromatic substitution on the benzene ring.[10] NBS serves as a source of a low, constant concentration of molecular bromine, which is crucial for the radical chain mechanism to dominate.[8][11][12]

The mechanism proceeds through three distinct stages: initiation, propagation, and termination.

Key Reagents and Their Roles:

-

2-Methylbenzofuran (Substrate): The starting material containing the target benzylic methyl group.

-

N-Bromosuccinimide (NBS): The brominating agent. It acts as a stable, easy-to-handle solid that generates Br₂ in situ at a low concentration.[8][10][11]

-

Radical Initiator (AIBN or Benzoyl Peroxide): A compound that, upon heating or irradiation, decomposes to form free radicals, initiating the chain reaction.[5][8]

-

Solvent (Carbon Tetrachloride or other non-polar solvents): An inert solvent is required. Carbon tetrachloride (CCl₄) is traditionally used because it is non-reactive under radical conditions and NBS is only sparingly soluble in it.[5][6][11] However, due to its toxicity, less hazardous alternatives like trifluorotoluene or dichlorobenzene are now being explored.[6][13]

Mechanistic Steps

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, generating two initial radicals. This radical then abstracts a bromine atom from a trace amount of Br₂, or more commonly, helps generate the initial bromine radical (Br•) needed to start the chain.[11][14][15]

-

Propagation (Chain Reaction): This is a two-step cycle that produces the desired product and regenerates the radical species to continue the chain.

-

Step 2a (Hydrogen Abstraction): A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 2-methylbenzofuran. This step is highly regioselective for the benzylic position because the resulting 2-benzofuranylmethyl radical is stabilized by resonance with both the furan ring and the benzene ring.[11][14]

-

Step 2b (Bromination): The stabilized benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr produced in Step 2a) to form the final product, this compound, and a new bromine radical (Br•).[10][12] This new bromine radical can then participate in another cycle of Step 2a.

-

-

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as two bromine radicals combining to form Br₂, or a bromine radical combining with a benzylic radical.

Experimental Protocol: A Validated Laboratory Procedure

This protocol describes a typical laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) | Notes |

| 2-Methylbenzofuran | 132.16 | 5.00 g | 37.8 | Starting material. |

| N-Bromosuccinimide (NBS) | 177.98 | 7.05 g | 39.6 | 1.05 eq. Should be recrystallized if impurities are suspected. |

| Benzoyl Peroxide (BPO) | 242.23 | 0.18 g | 0.75 | 0.02 eq. Radical initiator. Handle with care.[16] |

| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - | Anhydrous solvent. Caution: Toxic and ozone-depleting. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzofuran (5.00 g, 37.8 mmol).[4]

-

Addition of Reagents: Add anhydrous carbon tetrachloride (100 mL), N-bromosuccinimide (7.05 g, 39.6 mmol), and benzoyl peroxide (0.18 g, 0.75 mmol).[4][9]

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and sustained by irradiation with a floodlight.[17] The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and saturated aqueous sodium bicarbonate solution (1 x 50 mL) to remove any remaining traces of HBr or succinimide.[4]

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product, often an oil or low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes.

-

Characterization and Analytical Data

Confirmation of the product structure and purity is essential. The following data are characteristic of this compound.

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ~7.6-7.2 (m, 4H, Ar-H), δ ~6.7 (s, 1H, furan H-3), δ ~4.7 (s, 2H, -CH₂Br). The key diagnostic signal is the singlet for the benzylic methylene protons (-CH₂Br) around 4.7 ppm. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the benzofuran core carbons and a distinct signal for the bromomethyl carbon (-CH₂Br) at ~25-30 ppm. |

| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the mass of C₉H₇BrO. Isotopic pattern characteristic of a single bromine atom (M⁺ and M⁺+2 peaks in ~1:1 ratio). |

| Appearance | Typically a white to off-white low-melting solid or a pale yellow oil. |

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; insufficient initiation; moisture in the reaction. | Ensure the reaction goes to completion by monitoring with TLC. Use freshly recrystallized NBS and a reliable initiator. Ensure all glassware and solvents are anhydrous.[5] |

| Dibromination | Excess NBS or prolonged reaction time. | Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Stop the reaction as soon as the starting material is consumed. |

| Ring Bromination | Presence of acid (HBr buildup); reaction not following a radical pathway. | Ensure the reaction mixture is not acidic. Using NBS helps maintain a low Br₂ concentration, which disfavors electrophilic aromatic substitution.[10] |

| No Reaction | Defective radical initiator; insufficient heat/light. | Use a fresh batch of initiator (AIBN or BPO). Ensure the reaction is maintained at reflux and, if necessary, irradiate with a suitable light source.[17] |

Safety Precautions

-

N-Bromosuccinimide (NBS): Is an irritant and harmful if swallowed. It can cause severe skin burns and eye damage.[18] Handle in a fume hood and wear appropriate gloves, lab coat, and eye protection.[16][18][19]

-

Benzoyl Peroxide (BPO): Is a strong oxidizing agent and can be explosive when dry or heated. It should be stored and handled with care, avoiding friction, shock, and high temperatures.

-

Carbon Tetrachloride (CCl₄): Is a toxic, carcinogenic, and ozone-depleting substance. Its use should be minimized or replaced with a safer alternative like 1,2-dichlorobenzene or acetonitrile whenever possible.[13]

-

This compound (Product): As a benzylic bromide, it is a lachrymator and should be handled with care in a well-ventilated fume hood.

Conclusion

The Wohl-Ziegler bromination of 2-methylbenzofuran stands as the most effective and direct method for the synthesis of this compound. A thorough understanding of the free-radical mechanism is paramount for optimizing reaction conditions and minimizing side-product formation. By carefully controlling stoichiometry, ensuring anhydrous conditions, and employing proper initiation, researchers can reliably produce this valuable synthetic intermediate with high yield and purity. Adherence to stringent safety protocols is essential when handling the hazardous reagents involved in this procedure.

References

- Wikipedia. N-Bromosuccinimide. [Link]

- Quantum Pioneer. (n.d.).

- Chad's Prep. (n.d.). 10.

- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

- Reis, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

- Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. [Link]

- Wikipedia.

- Chem-Station. (2014).

- Common Organic Chemistry. (n.d.).

- Liu, J., et al. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. [Link]

- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

- MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

- ChemScience. (2024).

- Carl ROTH. (n.d.).

- Sławiński, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

- Thermo Fisher Scientific. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

- ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

- DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

- MDPI. (n.d.).

- Google Patents. (n.d.).

- Barim, E. (n.d.). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. [Link]

- Ra, C. S., & Lee, S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]

- PubMed. (n.d.). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. nbinno.com [nbinno.com]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 11. Wohl-Ziegler Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. fiveable.me [fiveable.me]

- 15. m.youtube.com [m.youtube.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. lobachemie.com [lobachemie.com]

- 19. fishersci.no [fishersci.no]

An In-depth Technical Guide to the Spectroscopic Profile of 2-(Bromomethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)benzofuran is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The benzofuran scaffold is a core structure in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a reactive bromomethyl group at the 2-position transforms the otherwise stable benzofuran core into a versatile electrophilic intermediate. This functionalization allows for facile nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of more complex molecules and potential drug candidates through the introduction of diverse pharmacophores.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to present a reliable predicted spectroscopic profile. Furthermore, a robust and field-proven synthetic protocol for its preparation is detailed, providing a self-validating system for researchers to produce and characterize this important synthetic intermediate.

Molecular Structure and Predicted Spectroscopic Data

The structural framework of this compound, with atom numbering for spectroscopic assignment, is presented below.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of substituent effects and comparison with known benzofuran derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzene ring, the proton on the furan ring, and the benzylic protons of the bromomethyl group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H3 | 6.8 - 7.0 | Singlet (s) | 1H | The proton at the 3-position of the furan ring is expected to appear as a singlet in the vinylic region, influenced by the adjacent oxygen atom. |

| H7, H8, H9, H10 | 7.2 - 7.7 | Multiplet (m) | 4H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. |

| H11 (-CH₂Br) | 4.6 - 4.8 | Singlet (s) | 2H | The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet in the downfield region due to the deshielding effect of the adjacent bromine atom and the benzofuran ring system. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C11 (-CH₂Br) | 25 - 35 | The carbon of the bromomethyl group is expected in the upfield aliphatic region, shifted downfield by the electronegative bromine atom. |

| C3 | 105 - 115 | The C3 carbon of the furan ring is typically observed in this region. |

| C7, C8, C9, C10 | 110 - 130 | The four carbons of the benzene ring that bear protons will appear in the aromatic region. |

| C5, C6 | 120 - 155 | The two bridgehead carbons of the benzene ring will also resonate in the aromatic region. |

| C2 | 150 - 160 | The C2 carbon, being attached to both the furan oxygen and the bromomethyl group, is expected to be significantly deshielded. |

| C1 | 155 - 165 | The C1 carbon, part of the furan ring and fused to the benzene ring, will also be in the downfield region of the aromatic carbons. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (-CH₂Br) | 3000 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Benzofuran C-O-C | 1250 - 1050 | Asymmetric and Symmetric Stretching |

| C-Br | 700 - 500 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Predicted Identity | Justification |

| 210/212 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 isotopic pattern for one bromine atom. |

| 131 | [M - Br]⁺ | Loss of a bromine radical, leading to a stable benzylic carbocation. This is expected to be a major fragment. |

| 103 | [C₇H₅O]⁺ | Further fragmentation of the [M - Br]⁺ ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];M [label="[C₉H₇BrO]⁺˙\nm/z = 210/212"]; M_minus_Br [label="[C₉H₇O]⁺\nm/z = 131"]; Fragment1 [label="[C₇H₅O]⁺\nm/z = 103"]; Fragment2 [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_minus_Br [label="- Br•"]; M_minus_Br -> Fragment1 [label="- CO"]; Fragment1 -> Fragment2 [label="- CO"]; }

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is the radical bromination of 2-methylbenzofuran using N-bromosuccinimide (NBS). This method is adapted from a similar transformation reported in the literature for a substituted benzofuran.[1]

Figure 3: Synthetic Workflow for this compound.

Materials:

-

2-Methylbenzofuran

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., benzene, cyclohexane)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzofuran (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05-0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to any double bonds.

-

Radical Initiator (AIBN or BPO): The reaction proceeds via a free radical mechanism, which requires an initiator to start the chain reaction. AIBN or BPO are common choices that decompose upon heating to generate radicals.

-

Non-polar Solvent (CCl₄): A non-polar solvent is used to dissolve the reactants and to facilitate the radical reaction. Carbon tetrachloride is a classic solvent for these reactions, though safer alternatives like cyclohexane can also be used.

-

Reflux: The reaction requires thermal energy to initiate the decomposition of the radical initiator and to drive the reaction to completion.

Acquisition of Spectroscopic Data

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Use standard acquisition parameters. For ¹H NMR, a spectral width of 0-12 ppm is typically sufficient. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate.

IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

References

- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the NMR Analysis of 2-(Bromomethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic intermediates in pharmaceutical and chemical research. 2-(Bromomethyl)benzofuran is a key heterocyclic building block, valued for its reactive bromomethyl group that facilitates the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. By integrating foundational NMR principles with data from analogous structures, we offer a detailed interpretation of expected chemical shifts and coupling patterns, establishing a reliable framework for the characterization of this important synthetic intermediate.

Introduction: The Role of this compound in Synthesis

The benzofuran motif is a privileged scaffold found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound serves as a versatile precursor, primarily through nucleophilic substitution reactions at the benzylic carbon. Accurate characterization of this starting material is critical to ensure the identity and purity of subsequent products in a synthetic workflow. NMR spectroscopy provides the most definitive, non-destructive method for this purpose, offering precise information on the compound's molecular structure.

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for unambiguous assignment of NMR signals. The structure and numbering for this compound are presented below. This convention will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The analysis is typically performed in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Causality of Chemical Shifts

-

Bromomethyl Protons (-CH₂Br): These protons are attached to a carbon adjacent to both the electron-withdrawing bromine atom and the benzofuran ring system. The electronegativity of bromine deshields the protons, shifting them downfield. The position is analogous to a benzylic bromide, placing the signal in a characteristic region.

-

Furan Protons (H3): The H3 proton is on the electron-rich furan ring. Its chemical shift is influenced by the oxygen atom and the fused benzene ring.

-

Aromatic Protons (H4, H5, H6, H7): These protons are part of the benzene ring. Their signals typically appear as complex multiplets due to spin-spin coupling. Their precise chemical shifts are determined by their position relative to the fused furan ring and its oxygen atom. Protons H4 and H7 are adjacent to the ring junction and are often shifted further downfield compared to H5 and H6.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃. These predictions are based on established substituent effects and data from the parent benzofuran molecule.[3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4, H7 | 7.55 - 7.45 | Multiplet | N/A |

| H5, H6 | 7.30 - 7.20 | Multiplet | N/A |

| H3 | ~6.75 | Singlet (s) | N/A |

| -CH₂Br (C8) | ~4.65 | Singlet (s) | N/A |

Field-Proven Insights: The bromomethyl protons are expected to appear as a sharp singlet around δ 4.65 ppm . This is consistent with the typical range for benzylic bromides (δ 4.4-4.7 ppm). The absence of coupling is due to the lack of adjacent protons. The furan proton (H3) is also a singlet and appears significantly upfield of the benzene ring protons, a characteristic feature of the benzofuran system. The aromatic protons will form a complex, overlapping multiplet system that requires higher field instrumentation for full resolution.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Causality of Chemical Shifts

-

Bromomethyl Carbon (-CH₂Br): This carbon (C8) is directly attached to the highly electronegative bromine atom, which causes a significant downfield shift from a typical sp³ carbon, but it remains relatively upfield compared to the sp² aromatic carbons.

-

Furan Carbons (C2, C3): C2 is an oxygen-bearing quaternary carbon and is therefore significantly deshielded (shifted far downfield). C3 is a protonated sp² carbon within the furan ring.

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These sp² carbons comprise the benzene ring. The two carbons at the ring junction (C3a and C7a) are quaternary and have distinct chemical shifts. The protonated carbons (C4, C5, C6, C7) appear in the typical aromatic region.

Summary of Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound in CDCl₃, based on data from the parent benzofuran molecule.[3]

| Carbon Assignment | Predicted δ (ppm) |

| C2 | ~155.5 |

| C7a | ~155.0 |

| C3a | ~127.5 |

| C5 | ~124.5 |

| C6 | ~123.0 |

| C4 | ~121.5 |

| C7 | ~111.5 |

| C3 | ~107.0 |

| -CH₂Br (C8) | ~25.0 |

Field-Proven Insights: The carbon of the -CH₂Br group (C8) is expected to be found around δ 25.0 ppm . This assignment is supported by data from substituted analogs, although electron-withdrawing groups elsewhere in the molecule can shift this value. For instance, in a highly substituted derivative, this carbon was observed at δ 20.94 ppm. The two most downfield signals belong to the oxygen-bound C2 and the quaternary C7a. The remaining aromatic carbons appear in the δ 105-130 ppm range, which is characteristic for benzofuran systems.

Experimental Protocol and Workflow

To ensure high-quality, reproducible data, a standardized experimental procedure is paramount.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for moderately polar organic compounds.

-

Internal Standard: Add a small amount (1-2 µL) of a TMS solution in CDCl₃ to serve as the internal reference (δ 0.00 ppm).

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is sufficient for the spectrometer's detector (typically ~4 cm).

-

Labeling: Clearly label the NMR tube with the sample identification.

Data Acquisition and Processing Workflow

The following workflow outlines the key steps from data acquisition to final spectrum generation.

Figure 2: Standard workflow for NMR data acquisition, processing, and analysis.

Trustworthiness: Self-Validating Systems and Impurity Analysis

A key aspect of trustworthy analysis is the identification of potential impurities. The synthesis of this compound typically proceeds from 2-hydroxymethylbenzofuran via bromination. Potential impurities may include:

-

Residual Starting Material: 2-hydroxymethylbenzofuran would show a -CH₂OH signal around δ 4.8 ppm and a broad -OH singlet.

-

Solvent Residues: Diethyl ether or dichloromethane used during workup may be present. These have characteristic signals that are well-documented.

-

Degradation: this compound can be susceptible to hydrolysis, reverting to the alcohol. Samples should be stored under inert gas at low temperatures (-20°C) to maintain integrity.[4]

Cross-validation between the ¹H and ¹³C spectra serves as a self-validating check. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the molecule. For more complex analyses, 2D NMR techniques like HSQC can be employed to definitively correlate each proton with its directly attached carbon.

Conclusion

The NMR analysis of this compound is straightforward, with characteristic signals that are readily assigned. The bromomethyl group presents a prominent singlet in the ¹H spectrum around δ 4.65 ppm and a corresponding carbon signal around δ 25.0 ppm. The aromatic and furanoid signals are consistent with the established patterns for the benzofuran ring system. By following the protocols and interpretive guidelines presented here, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Gao, W., Liu, J., Jiang, Y., & Li, Y. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1890–1895.

- LookChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information.

- Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information.

- Zubaidha, P. K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1589.

Sources

2-(Bromomethyl)benzofuran mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(Bromomethyl)benzofuran

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and intermediate compounds is paramount. This compound (C₉H₇BrO, Molecular Weight: 211.06 g/mol ) serves as a valuable building block, a reactive intermediate whose benzofuran core is a scaffold in numerous biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolic studies.

This technical guide provides an in-depth analysis of the gas-phase fragmentation of this compound. We will explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This dual approach offers complementary data: EI provides a detailed fragmentation fingerprint for library matching and structural confirmation, while ESI allows for the unambiguous determination of the molecular weight and controlled fragmentation studies via tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of complex organic molecules.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] The resulting mass spectrum serves as a unique chemical fingerprint. For this compound, the fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions. The C-Br bond is the most labile site, and its cleavage initiates the primary fragmentation cascade.

Proposed EI Fragmentation Mechanism

-

Molecular Ion Formation : The initial event is the removal of an electron by a high-energy beam (typically 70 eV) to produce the molecular ion radical cation, [C₉H₇BrO]⁺•. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion appears as a characteristic doublet at m/z 210 and m/z 212. For simplicity, subsequent discussions will refer to the monoisotopic mass using ⁷⁹Br.

-

α-Cleavage and Loss of Bromine : The most favorable fragmentation pathway is the homolytic cleavage of the weak benzylic C-Br bond.[3] This expels a bromine radical (•Br) and forms the highly stable 2-benzofuranylmethyl cation at m/z 131 . This resonance-stabilized cation is expected to be the base peak in the spectrum.

-

Formation of Benzofuro[c]pyrylium Ion : The ion at m/z 131 can undergo rearrangement and subsequent loss of a hydrogen molecule (H₂) to form a stable aromatic pyrylium-type structure at m/z 129 .

-

Loss of Carbon Monoxide (CO) : A characteristic fragmentation of furan and benzofuran rings involves the loss of carbon monoxide.[4] The ion at m/z 131 can lose CO to generate an ion at m/z 103 .

-

Formation of Phenyl Cation : The ion at m/z 103 can further fragment by losing a hydrogen atom, leading to an ion at m/z 102 , which can then lose an acetylene molecule (C₂H₂) to form the phenyl cation at m/z 77 .

Summary of Key EI Fragment Ions

| m/z (for ⁷⁹Br) | Proposed Structure/Formula | Fragmentation Pathway | Significance |

| 210/212 | [C₉H₇BrO]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and presence of one bromine atom. |

| 131 | [C₉H₇O]⁺ | [M - •Br]⁺ | Base Peak , characteristic of the 2-benzofuranylmethyl structure. |

| 103 | [C₈H₇]⁺ | [M - •Br - CO]⁺ | Indicates the presence of the benzofuran ring system. |

| 102 | [C₈H₆]⁺• | [M - •Br - CO - H]⁺• | Further fragmentation of the ring system. |

| 77 | [C₆H₅]⁺ | [M - •Br - CO - H - C₂H₂]⁺ | Suggests the presence of a benzene ring. |

EI Fragmentation Workflow Diagram

Caption: ESI-MS/MS fragmentation of protonated this compound.

Part 3: Experimental Protocols

To ensure reproducibility and generate high-quality data, the following experimental protocols are recommended. These serve as a starting point and may require optimization based on the specific instrumentation used.

Protocol 1: GC-MS for Electron Ionization Analysis

This method is ideal for obtaining a detailed fragmentation fingerprint of the pure compound.

1. Sample Preparation: a. Prepare a 100 µg/mL stock solution of this compound in a volatile, inert solvent such as Dichloromethane or Ethyl Acetate. b. Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. Causality: A volatile solvent ensures efficient vaporization in the GC inlet. The concentration is chosen to avoid detector saturation while providing a strong signal.

2. Gas Chromatography (GC) Conditions:

- Injector : Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

- Column : A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

- Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

- Oven Program :

- Initial temperature: 80 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Final hold: Hold at 280 °C for 5 minutes. Causality: The non-polar column separates analytes based on boiling point. The temperature program is designed to ensure good peak shape for the analyte and elution in a reasonable time, while the final high temperature cleanses the column of any less volatile contaminants.

3. Mass Spectrometry (MS) Conditions:

- Ion Source : Electron Ionization (EI).

- Ionization Energy : 70 eV.

- Source Temperature : 230 °C.

- Mass Range : m/z 40-350.

- Scan Rate : 2 scans/second. Causality: 70 eV is the standard ionization energy that provides reproducible fragmentation patterns for library matching. The mass range is set to capture the molecular ion and all significant fragments.

Protocol 2: LC-MS/MS for Electrospray Ionization Analysis

This method is suited for analyzing the compound in complex mixtures and for targeted fragmentation studies.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile. b. Dilute the stock solution to 1-10 µg/mL using the initial mobile phase composition. Causality: The sample must be dissolved in a solvent compatible with the reversed-phase mobile phase to ensure good peak shape.

2. Liquid Chromatography (LC) Conditions:

- Column : A standard C18 column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size.

- Mobile Phase A : Water + 0.1% Formic Acid.

- Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

- Gradient :

- Start at 50% B.

- Linear gradient to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to 50% B and re-equilibrate for 3 minutes.

- Flow Rate : 0.4 mL/min.

- Column Temperature : 40 °C. Causality: Formic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. The gradient is designed to elute the moderately hydrophobic compound from the C18 column.

3. Mass Spectrometry (MS) Conditions:

- Ion Source : Electrospray Ionization (ESI), positive ion mode.

- Capillary Voltage : 3.5 kV.

- Gas Temperature : 325 °C.

- Gas Flow : 8 L/min.

- Nebulizer Pressure : 35 psi.

- MS1 Scan : m/z 100-400 to find the precursor ion.

- MS2 (Product Ion Scan) :

- Precursor Ion: m/z 211.0 (and/or 213.0).

- Collision Energy (CE): 15-25 eV (optimization may be required). Causality: The source parameters are optimized to achieve efficient desolvation and ionization. The collision energy is a critical parameter that must be tuned to induce the desired fragmentation; a starting value of 20 eV is often effective for breaking bonds like the C-Br after protonation.

Conclusion

The mass spectrometric fragmentation of this compound is a logical and predictable process governed by fundamental principles of ion chemistry. Under Electron Ionization , the molecule undergoes extensive fragmentation initiated by the cleavage of the C-Br bond, yielding a characteristic base peak at m/z 131 . This rich fragmentation pattern serves as a robust fingerprint for identification. Conversely, Electrospray Ionization provides a clear observation of the protonated molecule at m/z 211/213 , confirming the molecular weight. Subsequent MS/MS analysis induces a primary neutral loss of HBr, again generating the diagnostic ion at m/z 131 .

By leveraging the complementary nature of these two techniques, researchers can achieve a high-confidence structural confirmation of this compound, a critical step in ensuring the integrity and success of their scientific endeavors in drug discovery and chemical synthesis.

References

- Pop, F., Julean, I., & Copolovici, L. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

- Dias, H. J., Baguenard, M., Crevelin, E. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

- Dias, H. J., Vieira, T. M., Crevelin, E. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

- Wikipedia contributors. (2024). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]

- NIST. (2023). 2-Methylbenzofuran. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Wikipedia contributors. (2023). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. [Link]

- Sparkman, O. D., Curtis, M., & Jones, P. R. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 36(5), 332-339. [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Bromomethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a detailed analysis of the infrared spectrum of 2-(Bromomethyl)benzofuran, a key heterocyclic building block in medicinal chemistry.[1] By dissecting the contributions of the benzofuran core and the bromomethyl substituent, this document offers a predictive framework for spectral interpretation, supported by established group frequency correlations and data from analogous structures. We will explore the theoretical underpinnings of the principal vibrational modes, present a standardized experimental protocol for data acquisition, and provide a comprehensive table of expected absorption peaks. This guide is designed to equip researchers with the expertise to confidently identify and characterize this compound, ensuring the integrity of their synthetic and drug development workflows.

Introduction: The Significance of this compound

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and recognized for their diverse and potent biological activities, including anti-tumor, antibacterial, and anti-viral properties.[1] Their unique structure serves as a privileged scaffold in drug discovery. This compound, in particular, is a crucial reactive intermediate. The bromomethyl group at the 2-position provides a versatile handle for synthetic chemists to introduce the benzofuran moiety into larger, more complex molecules through nucleophilic substitution reactions.

Given its role as a foundational building block, stringent structural verification is paramount. Infrared spectroscopy offers a rapid and reliable method for confirming the identity and purity of this compound. The resulting spectrum is a unique molecular "fingerprint," providing direct evidence of its key functional groups: the aromatic system, the cyclic ether, and the alkyl halide. This guide explains how to read that fingerprint.

Theoretical Analysis of Vibrational Modes

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts. To interpret the spectrum effectively, we must first understand the expected absorptions from the benzofuran ring system and the attached bromomethyl group.

The Benzofuran Core

The benzofuran scaffold combines an aromatic benzene ring fused to a furan ring. Its IR spectrum is characterized by several key vibrations:

-

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene portion of the molecule consistently appear at wavenumbers just above 3000 cm⁻¹. Expect to see one or more sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[2][3]

-

Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of characteristic sharp absorptions. These typically occur in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[2][4] Their presence is a strong indicator of the aromatic system.

-

C-O-C Stretching (Cyclic Ether): The stretching of the C-O-C linkage within the furan ring is a key diagnostic feature. This vibration typically results in a strong absorption band in the fingerprint region, generally between 1320-1000 cm⁻¹.[4]

-

C-H Out-of-Plane Bending ("oop"): The out-of-plane bending of the aromatic C-H bonds produces strong absorptions in the 900-675 cm⁻¹ region.[2][4] The exact position of these bands can provide information about the substitution pattern on the benzene ring.

The 2-(Bromomethyl) Substituent

The introduction of the bromomethyl group (-CH₂Br) adds several distinct vibrational modes:

-

Aliphatic C-H Stretching: The symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[5][6] This helps distinguish them from the aromatic C-H stretches.

-

-CH₂- Wagging: A characteristic vibration for terminal alkyl halides is the C-H wag of the –CH₂X group, which is expected in the 1300-1150 cm⁻¹ region.[2][7][8]

-

C-Br Stretching: The vibration of the carbon-bromine bond is one of the lowest energy fundamental vibrations for this molecule. It gives rise to a medium-to-strong absorption in the far fingerprint region, typically between 690-515 cm⁻¹.[2][7][8] This peak is a definitive marker for the presence of the bromomethyl group.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure a reliable and reproducible infrared spectrum, adherence to a validated protocol is essential. The following describes a standard method using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is common in modern research laboratories.

Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small, representative sample of this compound directly onto the ATR crystal. If the sample is a solid, apply sufficient pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. A typical acquisition consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. This improves the signal-to-noise ratio.

-

The standard measurement range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam.

-

Label the significant peaks with their corresponding wavenumber values (cm⁻¹).

-

The logical flow of this experimental setup is designed to isolate the spectral features of the sample from environmental interference.

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Spectral Analysis: Peak Assignments for this compound

By combining the theoretical predictions, we can assign the characteristic peaks in the IR spectrum of this compound. The following table summarizes the expected absorptions, their intensities, and the vibrational modes responsible.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic (Benzofuran) |

| 2950 - 2850 | Medium, Sharp | C-H Stretch | Aliphatic (-CH₂Br) |

| 1600 - 1585 | Medium, Sharp | C=C Stretch (in-ring) | Aromatic (Benzofuran) |

| 1500 - 1400 | Medium, Sharp | C=C Stretch (in-ring) | Aromatic (Benzofuran) |

| 1300 - 1150 | Medium | C-H Wag | Methylene (-CH₂Br)[4][7] |

| 1320 - 1000 | Strong | C-O-C Stretch | Cyclic Ether (Benzofuran) |

| 900 - 675 | Strong | C-H "oop" Bending | Aromatic (Benzofuran)[2] |

| 690 - 515 | Medium-Strong | C-Br Stretch | Alkyl Bromide (-CH₂Br)[2][7] |

This logical relationship between the molecule's structure and its spectral output is visualized below.

Caption: Relationship between molecular structure and key IR vibrational modes.

Conclusion: A Tool for Quality and Confidence

The infrared spectrum of this compound provides a rich set of data for unambiguous structural confirmation. By systematically analyzing the key regions—aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, characteristic aromatic ring stretches, and the definitive low-wavenumber C-Br stretch—a researcher can confidently verify the identity and integrity of this vital synthetic intermediate. This guide provides the foundational knowledge and practical framework necessary for drug development professionals to leverage IR spectroscopy as a rapid, reliable, and essential tool in their analytical arsenal, ensuring the quality and success of their research endeavors.

References

- Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from University of Colorado Boulder website. [Link]

- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Epstein, W. W., Horton, W. J., & Lin, C. T. (1965). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 30(4), 1246–1250. [Link]

- PubChem. (n.d.). 2-Methylbenzofuran.

- University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.

- Al-Soud, Y. A., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molecules, 27(15), 4995. [Link]

- SpectraBase. (n.d.). 2-Methylbenzofuran.

- National Institute of Standards and Technology. (n.d.). 2-Bromomethyl-2,3-dihydrobenzofuran.

- SpectraBase. (n.d.). 2-Methylbenzofuran - Vapor Phase IR.

- SpectraBase. (n.d.). 2-Methylbenzofuran - FTIR.

- National Institute of Standards and Technology. (n.d.). Benzofuran.

- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Techniques in Organic Chemistry. Freeman: New York.

- PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from CU Boulder Organic Chemistry. [Link]

- Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]

- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.

- WebSpectra. (n.d.). IR Absorption Table.

- Prabavathi, N., et al. (2014). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Environmental Nanotechnology, 3(2), 108-121. [Link]

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- PubChem. (n.d.). 2-(Bromomethyl)furan.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

physical properties of 2-(Bromomethyl)benzofuran

An In-Depth Technical Guide to 2-(Bromomethyl)benzofuran: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: this compound is a pivotal heterocyclic building block, valued for its role as a reactive intermediate in the synthesis of complex organic molecules. Its unique structure, combining a benzofuran core with a reactive bromomethyl group, makes it an essential tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, and chemical reactivity, offering field-proven insights for researchers in drug development and related scientific disciplines.

Core Physicochemical and Molecular Properties

This compound is a bifunctional molecule featuring a stable aromatic benzofuran scaffold and a highly reactive benzylic bromide. This combination dictates its utility in organic synthesis. While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure and data from closely related analogues.

The core properties are summarized below. It is critical to note that due to its reactivity, this compound is primarily used as an intermediate and may not be isolated and characterized in the same exhaustive manner as a final, stable product. Storage under inert gas at low temperatures (-20°C) is recommended to prevent degradation.[1][2][3]

| Property | Value / Information | Source |

| Molecular Formula | C₉H₇BrO | [1][2][3] |

| Molecular Weight | 211.06 g/mol | [1][2] |

| CAS Number | 41014-27-1 | [1][2][3] |

| Appearance | Expected to be a solid or oil. Related compounds like 2-(bromoacetyl)benzofuran appear as solids. | N/A |

| Melting Point | Data not available. For context, the related compound 2-(bromoacetyl)benzofuran has a melting point of 86-90 °C.[4] | N/A |

| Boiling Point | Data not available. Likely to decompose at higher temperatures. | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) and have low solubility in water, similar to the parent benzofuran scaffold.[5] | N/A |

| Storage Condition | -20°C, under an inert atmosphere.[1][2][3] | N/A |

Synthesis and Purification: A Practical Protocol

The synthesis of this compound typically involves the bromination of a more stable precursor, 2-methylbenzofuran. The method of choice is a free-radical bromination, which selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.